2-Nitrophenyl 3-chlorobenzoate

Catalog No.
S1625721
CAS No.
M.F
C13H8ClNO4
M. Wt
277.66 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrophenyl 3-chlorobenzoate

Product Name

2-Nitrophenyl 3-chlorobenzoate

IUPAC Name

(2-nitrophenyl) 3-chlorobenzoate

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66 g/mol

InChI

InChI=1S/C13H8ClNO4/c14-10-5-3-4-9(8-10)13(16)19-12-7-2-1-6-11(12)15(17)18/h1-8H

InChI Key

GSFICNLFXVMHBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)Cl

2-Nitrophenyl 3-chlorobenzoate is an organic compound that belongs to the class of benzoate esters. Its chemical formula is C13_{13}H8_{8}ClN_{O}_4, and it features a nitro group (–NO_2) and a chloro group (–Cl) attached to phenyl rings, which contributes to its unique chemical properties. The compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents such as dichloromethane and ethanol.

  • Hydrolysis: This compound can be hydrolyzed in the presence of a base, leading to the formation of 2-nitrophenol and 3-chlorobenzoic acid. The reaction can be monitored using UV-visible spectroscopy to observe the formation of the p-nitrophenoxide ion .
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, allowing for further functionalization of the compound.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form new esters, showcasing its reactivity typical of carboxylic acid derivatives.

Several methods exist for synthesizing 2-nitrophenyl 3-chlorobenzoate:

  • Direct Esterification: This involves reacting 3-chlorobenzoic acid with 2-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically requires heating under reflux conditions for optimal yields.
  • Acylation Reactions: Using acyl chlorides derived from 3-chlorobenzoic acid with 2-nitrophenol in an inert solvent like dichloromethane can also yield the ester efficiently.
  • Via Nitro Group Introduction: Starting from phenol derivatives, nitration followed by esterification can yield 2-nitrophenyl esters, including the target compound .

2-Nitrophenyl 3-chlorobenzoate finds applications in various fields:

  • Chemical Research: It serves as a reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Used as a standard in spectroscopic analysis due to its distinct spectral properties.
  • Material Science: Investigated for use in creating functional materials that respond to environmental stimuli due to its reactive functional groups.

Interaction studies involving 2-nitrophenyl 3-chlorobenzoate often focus on its reactivity with nucleophiles, such as amines or thiols, which can lead to the formation of new compounds with potentially enhanced biological activity. Studies have also examined its interactions with various solvents and other chemical species to understand solubility and stability under different conditions.

Several compounds share structural similarities with 2-nitrophenyl 3-chlorobenzoate. These include:

  • 4-Nitrophenyl 3-chlorobenzoate: Similar structure but differs by having a nitro group at the para position instead of ortho.
  • 2-Nitrophenyl acetate: An ester where acetic acid replaces the chlorobenzoate part, showcasing different reactivity due to the absence of chlorine.
  • 3-Chlorophenyl benzoate: Lacks the nitro group entirely, which significantly alters its chemical reactivity and potential applications.

Comparison Table

CompoundNitro Group PositionChlorine PresenceReactivity Level
2-Nitrophenyl 3-chlorobenzoateOrthoYesHigh
4-Nitrophenyl 3-chlorobenzoateParaYesModerate
2-Nitrophenyl acetateOrthoNoModerate
3-Chlorophenyl benzoateNoneYesLow

The uniqueness of 2-nitrophenyl 3-chlorobenzoate lies in its specific combination of functional groups that enhance its reactivity and potential applications compared to these similar compounds.

XLogP3

3.8

Dates

Modify: 2023-07-18

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